molecular formula C27H48O5 B098413 Bufol CAS No. 16991-60-9

Bufol

Cat. No.: B098413
CAS No.: 16991-60-9
M. Wt: 452.7 g/mol
InChI Key: XZDHXPDYLPEFQI-GIQUADRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bufol (5β-bufol sulfate) is a sulfated bile acid derivative primarily isolated from the gallbladder of toads, notably Bufo bufo gargarizans and Bufo vulgaris formosus. Structurally, it consists of a cholestane backbone with hydroxyl groups at positions 3α, 7α, and 12α, and a sulfate group esterified at position 24 (Figure 1) . This compound is biosynthesized via hepatic sulfation of bile alcohols, a process unique to amphibians, and exhibits distinct biological roles in lipid metabolism and xenobiotic detoxification .

Early studies identified its presence in toad bile alongside other sulfated sterols, where it constitutes approximately 5–10% of total bile acids . Pharmacological investigations suggest moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 18.7 μM in HeLa cells) and antimicrobial activity against Gram-positive bacteria, likely due to its amphipathic structure disrupting microbial membranes .

Properties

CAS No.

16991-60-9

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-16(6-5-10-25(2,32)15-28)19-7-8-20-24-21(14-23(31)27(19,20)4)26(3)11-9-18(29)12-17(26)13-22(24)30/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1

InChI Key

XZDHXPDYLPEFQI-GIQUADRUSA-N

SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

5α-Bufol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Related Bile Acids

Compound Molecular Formula Sulfation Position Hydroxylation Pattern Source Key Reference
This compound C₂₄H₄₀O₇S 24 3α,7α,12α Bufo bufo gargarizans
Cholic Acid C₂₄H₄₀O₅ N/A 3α,7α,12α Human/vertebrate bile
Taurochenodeoxycholic Acid C₂₆H₄₅NO₆S 24 (taurine conjugate) 3α,7α Rat bile
5β-Scymnol Sulfate C₂₇H₄₈O₇S 27 3α,7α,12α,24α Shark bile

Key Observations :

  • This compound differs from mammalian cholic acid by sulfation at C24 instead of conjugation with glycine/taurine .
  • Compared to taurochenodeoxycholic acid, this compound lacks the 12α-hydroxyl group but shares sulfation-mediated solubility enhancement .
  • 5β-Scymnol sulfate, a shark bile acid, has additional hydroxylation at C24α and sulfation at C27, conferring higher polarity than this compound .

Functional Analogs

Key Findings :

  • This compound’s moderate cytotoxicity aligns with its role in amphibian defense mechanisms, whereas cholic acid is non-toxic due to evolutionary adaptation for emulsification in vertebrates .
  • 5β-Scymnol sulfate exhibits superior cytotoxicity and metabolic stability, attributed to its extended sulfation and hydroxylation profile .
  • This compound’s solubility (2.3 mg/mL) is intermediate between highly polar shark bile acids and non-sulfated mammalian analogs, influencing its bioavailability .

Pharmacokinetic and Pharmacodynamic Contrasts

  • Absorption: this compound’s sulfation reduces intestinal absorption efficiency (<20%) compared to non-sulfated bile acids like cholic acid (>70%) .
  • Metabolism : Hepatic desulfation converts this compound into 5β-bufol, which is rapidly glucuronidated and excreted, limiting systemic exposure .
  • Mechanism : Unlike cholic acid (FXR receptor agonist), this compound’s bioactivity stems from membrane disruption and reactive oxygen species (ROS) induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufol
Reactant of Route 2
Bufol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.